N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,5-DIMETHOXY-N-METHYLBENZENE-1-SULFONAMIDE
Description
N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,5-DIMETHOXY-N-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, an oxoethyl group, and a benzenesulfonamide moiety
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O5S/c1-23(31(27,28)20-14-18(29-2)8-9-19(20)30-3)15-21(26)25-12-10-24(11-13-25)17-6-4-16(22)5-7-17/h4-9,14H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJQWSHWJNREQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)F)S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,5-DIMETHOXY-N-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Fluorophenyl Group: The piperazine ring is then reacted with 4-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to introduce the fluorophenyl group.
Attachment of the Oxoethyl Group: The resulting compound is further reacted with an oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl group.
Formation of the Benzenesulfonamide Moiety: Finally, the compound is reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,5-DIMETHOXY-N-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,5-DIMETHOXY-N-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for specific receptors or enzymes.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,5-DIMETHOXY-N-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[4-(4-fluorophenyl)-1-piperazinyl]phenyl}pentanamide
- **1-(4-Fluorophenyl)piperazine
- **2-[2-(4-fluorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide
Uniqueness
N-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-2,5-DIMETHOXY-N-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets. The oxoethyl and benzenesulfonamide moieties contribute to its reactivity and potential for forming hydrogen bonds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
